molecular formula C6H4BrF3N2 B1282194 3-Bromo-5-(trifluoromethyl)pyridin-2-amine CAS No. 79456-30-7

3-Bromo-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1282194
Key on ui cas rn: 79456-30-7
M. Wt: 241.01 g/mol
InChI Key: KBNACDZKKVMULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08853238B2

Procedure details

To an autoclave reactor, 3-bromo-5-trifluoromethyl-pyridine-2-ylamine (40 g), acetylacetone copper(II) (2.2 g), acetylacetone (6.6 g), cesium carbonate (59 g), and NMP (105 mL) were added, and then 28% of aqueous ammonia solution (25 mL) was added under ice-cooling. After the reactor was sealed, the mixture heated to 110° C., and stirred with heating for 12 hours. The mixture was ice-cooled to room temperature, then diluted with water, and extracted with ethyl acetate. The combined organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 15 g 5-trifluoromethyl-pyridine-2,3-diamine (Compound (1F)-22).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
59 g
Type
reactant
Reaction Step One
Name
acetylacetone copper(II)
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:12])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.C(CC(=O)C)(=O)C.C(=O)([O-])[O-].[Cs+].[Cs+].[NH3:26]>O.[Cu+2].C(CC(=O)C)(=O)C.CN1C(=O)CCC1>[F:9][C:8]([F:11])([F:10])[C:6]1[CH:7]=[C:2]([NH2:26])[C:3]([NH2:12])=[N:4][CH:5]=1 |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)C(F)(F)F)N
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
cesium carbonate
Quantity
59 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
acetylacetone copper(II)
Quantity
2.2 g
Type
catalyst
Smiles
[Cu+2].C(C)(=O)CC(C)=O
Name
Quantity
105 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
After the reactor was sealed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C(=NC1)N)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.